7,8-bis[(2-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
7,8-bis[(2-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins and derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 7,8-bis[(2-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 7,8-dihydroxy-4-phenylcoumarin with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
7,8-bis[(2-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where the chlorine atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7,8-bis[(2-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-bis[(2-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters .
Comparison with Similar Compounds
Similar compounds to 7,8-bis[(2-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one include:
7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde: Another coumarin derivative with similar structural features.
5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one: A closely related compound with slight variations in the substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C29H20Cl2O4 |
---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
7,8-bis[(2-chlorophenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C29H20Cl2O4/c30-24-12-6-4-10-20(24)17-33-26-15-14-22-23(19-8-2-1-3-9-19)16-27(32)35-28(22)29(26)34-18-21-11-5-7-13-25(21)31/h1-16H,17-18H2 |
InChI Key |
NEPYRNQRQWWBMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3OCC4=CC=CC=C4Cl)OCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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